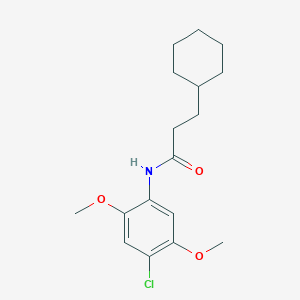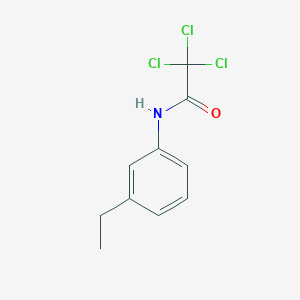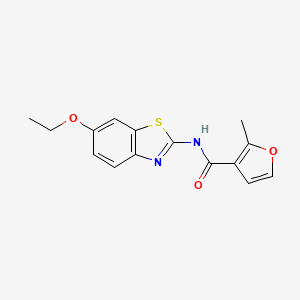![molecular formula C23H19N3 B5881597 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5881597.png)
9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline, also known as IQ-1S, is a synthetic compound that has shown potential in scientific research applications. This compound belongs to the family of quinoxaline derivatives, which have been extensively studied due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline involves its ability to inhibit the Wnt/β-catenin signaling pathway. This pathway is involved in the regulation of cell proliferation, differentiation, and survival. 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline binds to the TCF/LEF transcription factors, which are downstream targets of the Wnt/β-catenin signaling pathway, and inhibits their activity. This leads to the suppression of target gene expression and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of chronic inflammation. Additionally, 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline has been found to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline in lab experiments is its specificity for the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, one limitation of using 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline. One area of research is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. Another area of research is the use of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline in combination with other anti-cancer drugs to enhance their efficacy. Additionally, the potential use of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline in the treatment of other diseases such as inflammatory bowel disease and liver fibrosis is an area of active research.
Méthodes De Synthèse
The synthesis of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline involves a multi-step process that begins with the reaction of 2-bromoethylphenyl ketone with 2-aminoaniline to form the intermediate compound. This intermediate is then subjected to a series of reactions that involve cyclization, reduction, and alkylation to yield the final product. The synthesis of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline has been found to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in the development and progression of cancer. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
9-methyl-6-(2-phenylethyl)indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3/c1-16-11-12-21-18(15-16)22-23(25-20-10-6-5-9-19(20)24-22)26(21)14-13-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTSFDNOOUKIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5881519.png)

![methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5881535.png)

![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)
![N-(4-{[bis(cyanomethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5881573.png)

![9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5881581.png)




